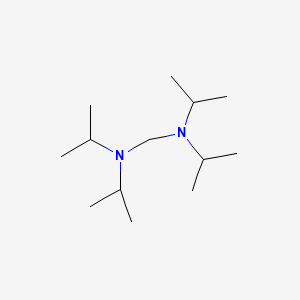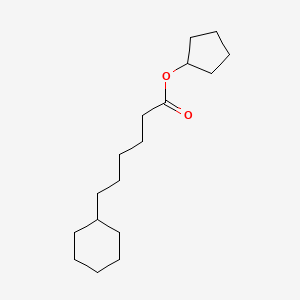![molecular formula C21H22O4 B14727316 [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate CAS No. 10499-14-6](/img/structure/B14727316.png)
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate is a member of the chromene family, characterized by its complex structure that includes an ethyl group, a methoxyphenyl group, and an acetate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate typically involves the condensation of 4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of chromene, such as chromanols, chromones, and substituted chromenes .
Applications De Recherche Scientifique
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: :
Propriétés
Numéro CAS |
10499-14-6 |
|---|---|
Formule moléculaire |
C21H22O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate |
InChI |
InChI=1S/C21H22O4/c1-5-18-19-11-10-17(25-14(3)22)12-20(19)24-13(2)21(18)15-6-8-16(23-4)9-7-15/h6-13H,5H2,1-4H3 |
Clé InChI |
KPUGXDBDCYEGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


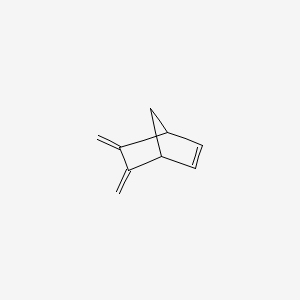
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
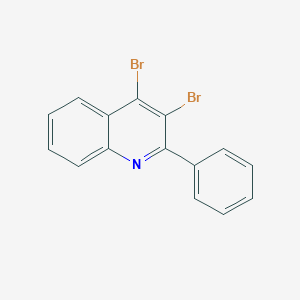
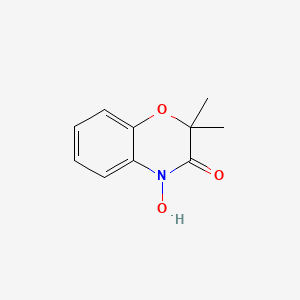
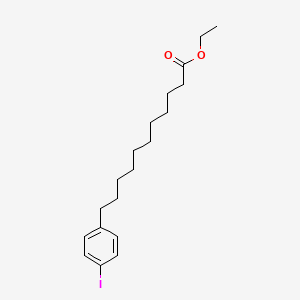
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
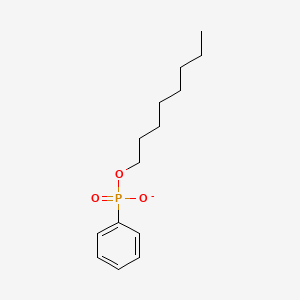
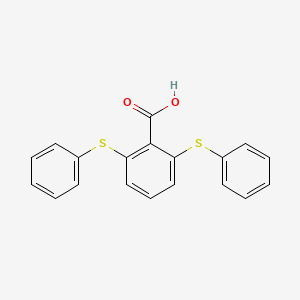
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


